3-chloro-N-(3,4-dimethoxybenzyl)-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide
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Overview
Description
3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a pyridine ring, and various substituents such as chloro, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-3-chlorothiophene.
Introduction of the Pyridine Ring: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki-Miyaura coupling.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: Its structural properties make it a candidate for use in organic electronics and photonics.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)
Uniqueness
3-Chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-(pyridin-2-yl)-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups and its benzothiophene core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H21ClN2O3S |
---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
3-chloro-N-[(3,4-dimethoxyphenyl)methyl]-6-methyl-N-pyridin-2-yl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C24H21ClN2O3S/c1-15-7-9-17-20(12-15)31-23(22(17)25)24(28)27(21-6-4-5-11-26-21)14-16-8-10-18(29-2)19(13-16)30-3/h4-13H,14H2,1-3H3 |
InChI Key |
RIYRITWWPKHEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)N(CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=N4)Cl |
Origin of Product |
United States |
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